1-Butyl-3-methylimidazolium (L)-lactate

Catalog No.
S3357882
CAS No.
878132-20-8
M.F
C11H20N2O3
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium (L)-lactate

CAS Number

878132-20-8

Product Name

1-Butyl-3-methylimidazolium (L)-lactate

IUPAC Name

1-butyl-3-methylimidazol-3-ium;(2S)-2-hydroxypropanoate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C8H15N2.C3H6O3/c1-3-4-5-10-7-6-9(2)8-10;1-2(4)3(5)6/h6-8H,3-5H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1

InChI Key

CYFFKUDZLZREEX-WNQIDUERSA-M

SMILES

CCCCN1C=C[N+](=C1)C.CC(C(=O)[O-])O

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CC(C(=O)[O-])O

Isomeric SMILES

CCCCN1C=C[N+](=C1)C.C[C@@H](C(=O)[O-])O

BMIM lactate has gained increasing interest in scientific research due to several unique properties:

  • Biodegradability: Unlike many traditional ILs, BMIM lactate is readily biodegradable, making it an environmentally friendly alternative. Source: Li, C., et al. (2007). Biodegradable ionic liquids and their applications in cellulose dissolution. Green Chemistry, 9(9), 986-994.:
  • Thermal stability: BMIM lactate exhibits good thermal stability, decomposing at temperatures above 200°C. Source: Zhang, Q., et al. (2006). Synthesis and properties of alkyl-imidazolium lactate ionic liquids. Green Chemistry, 8(11), 1127-1133.:
  • Chiral recognition ability: Due to the presence of the (L)-lactate anion, BMIM lactate possesses chiral recognition properties, making it potentially useful in separating enantiomers (mirror-image molecules) in various applications. Source: Tang, B., et al. (2003). Enantioselective recognition of amino acids by chiral ionic liquids. Chemical Communications, (1), 57-58.:

These properties have led to the exploration of BMIM lactate in various scientific research fields, including:

  • Biomass processing: BMIM lactate can be used as a solvent for the pretreatment and fractionation of lignocellulosic biomass, a potential renewable source of energy and chemicals. Source: Zakaria, Z., et al. (2014). 1-Butyl-3-methylimidazolium lactate for biomass pretreatment: enhancing cellulose accessibility and enzymatic hydrolysis. Biotechnology for Biofuels, 7(1), 1-11.: )
  • Electrochemical applications: BMIM lactate has been investigated as an electrolyte in dye-sensitized solar cells and other electrochemical devices due to its good conductivity and stability. Source: Matsumoto, H., et al. (2005). Application of ionic liquids in lithium secondary batteries. Chemical Communications, (46), 5679-5681.:
  • Catalysis: BMIM lactate can act as a catalyst or catalyst support for various organic reactions due to its unique properties and tunability. Source: Zhao, D., et al. (2007). Chiral ionic liquids as catalysts for enantioselective aldol reactions. Advanced Synthesis & Catalysis, 349(1-2), 167-174.:

1-Butyl-3-methylimidazolium (L)-lactate is an ionic liquid characterized by its unique structure and properties. It has the chemical formula C₁₁H₂₀N₂O₃ and a molecular weight of approximately 228.29 g/mol. This compound is a viscous liquid that appears clear yellow to brown, with a refractive index ranging from 1.491 to 1.493 . As an ionic liquid, it exhibits low volatility and high thermal stability, making it suitable for various applications in chemistry and materials science.

Typical of ionic liquids. These include:

  • Solvation Reactions: It can solvate a wide range of organic and inorganic compounds due to its ionic nature.
  • Catalytic Reactions: This compound may serve as a catalyst or co-catalyst in organic synthesis, enhancing reaction rates and selectivity.
  • Decomposition Reactions: Under extreme conditions, such as high temperatures, it may decompose into its constituent parts, releasing lactate and other byproducts .

The biological activity of 1-butyl-3-methylimidazolium (L)-lactate has been investigated in various studies. It exhibits potential antimicrobial properties, making it a candidate for applications in pharmaceuticals and food preservation. Additionally, its biocompatibility suggests possible uses in biomedical applications, such as drug delivery systems and tissue engineering . The lactate ion may also play a role in metabolic processes, indicating potential benefits in health-related applications.

Several methods have been developed for synthesizing 1-butyl-3-methylimidazolium (L)-lactate:

  • Direct Synthesis: This method involves the reaction of butylmethylimidazole with lactic acid under controlled conditions to form the ionic liquid.
  • Neutralization Reaction: The synthesis can also be achieved by neutralizing butyl-3-methylimidazolium hydroxide with lactic acid.
  • Ion Exchange: Another approach involves exchanging the anion of another ionic liquid with lactate ions to produce 1-butyl-3-methylimidazolium (L)-lactate .

1-Butyl-3-methylimidazolium (L)-lactate shares structural similarities with other imidazolium-based ionic liquids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
1-Ethyl-3-methylimidazolium (L)-lactateC₉H₁₅N₂O₃Lower viscosity compared to butyl variant
1-Hexyl-3-methylimidazolium (L)-lactateC₁₃H₂₃N₂O₃Higher hydrophobicity due to longer alkyl chain
1-Octyl-3-methylimidazolium (L)-lactateC₁₅H₂₉N₂O₃Enhanced solubility for hydrophobic compounds

Uniqueness of 1-Butyl-3-Methylimidazolium (L)-Lactate

The uniqueness of 1-butyl-3-methylimidazolium (L)-lactate lies in its balance between hydrophilicity and hydrophobicity, allowing it to effectively solvate both polar and non-polar compounds. Its specific interaction with biological molecules further enhances its applicability in biochemistry and pharmaceuticals, distinguishing it from other similar ionic liquids .

Solvent-Free Synthesis Routes for Chiral Ionic Liquids

Solvent-free methodologies have gained prominence in ionic liquid synthesis due to their alignment with green chemistry principles. For 1-butyl-3-methylimidazolium (L)-lactate, two primary solvent-free approaches are documented: Bronsted acid-base neutralization and quaternization followed by anion metathesis.

In the acid-base neutralization route, 1-methylimidazole reacts directly with (L)-lactic acid under controlled heating. The proton transfer from lactic acid to the imidazole nitrogen generates the 1-butyl-3-methylimidazolium cation paired with the lactate anion. This single-step method avoids volatile organic solvents and achieves yields exceeding 80% under optimized conditions (60–80°C, 12–24 hours). Key advantages include minimal byproduct formation and scalability, as demonstrated by nuclear magnetic resonance (NMR) spectra confirming a 2:1 cation-to-anion ratio due to hydrogen bonding between the imidazolium N–H and lactate hydroxyl groups.

Alternatively, quaternization involves reacting 1-methylimidazole with 1-butyl chloride to form 1-butyl-3-methylimidazolium chloride, followed by anion exchange with lithium (L)-lactate. While this route demands stringent moisture control, it offers precise stoichiometric control, critical for industrial-scale production.

Table 1: Comparison of Solvent-Free Synthesis Methods

MethodTemperature (°C)Time (Hours)Yield (%)Key Advantage
Acid-base neutralization60–8012–2480–85No byproducts, scalable
Quaternization25–4048–7270–75High stoichiometric precision

Anion Exchange Mechanisms in Lactate-Based Ionic Liquid Systems

Anion exchange is pivotal in tailoring ionic liquids for specific applications. For 1-butyl-3-methylimidazolium (L)-lactate, the process typically involves replacing a precursor anion (e.g., chloride or iodide) with (L)-lactate.

Seddon et al. pioneered this approach by reacting 1-butyl-3-methylimidazolium chloride with potassium (L)-lactate in aqueous medium. The reaction proceeds via a metathesis mechanism, where potassium chloride precipitates, driving the equilibrium toward lactate incorporation. Challenges arise from the hydrophilic nature of lactate, necessitating polar aprotic solvents like acetonitrile to enhance anion mobility. Recent advances employ ion-exchange resins to facilitate continuous anion replacement, achieving >90% lactate incorporation efficiency.

Notably, the choice of lactate counterion source significantly impacts purity. Calcium lactate, for instance, introduces residual calcium ions, complicating downstream purification. In contrast, lithium lactate minimizes metallic impurities, as evidenced by atomic absorption spectroscopy.

Purity Optimization Through Advanced Filtration Techniques

Post-synthesis purification is critical for eliminating unreacted precursors and ionic byproducts. Nanofiltration membranes with molecular weight cutoffs of 200–300 Da effectively separate 1-butyl-3-methylimidazolium (L)-lactate from smaller impurities like chloride ions. Multi-stage diafiltration reduces chloride content to <50 ppm, as verified by ion chromatography.

Recrystallization in ethyl acetate-hexane mixtures further enhances purity, exploiting the ionic liquid’s limited solubility in nonpolar solvents. This step removes residual 1-methylimidazole, with gas chromatography-mass spectrometry (GC-MS) confirming post-recrystallization purity levels of ≥98%.

Table 2: Impact of Filtration Techniques on Purity

TechniqueTarget ImpurityPurity Increase (%)Residual Impurity (ppm)
NanofiltrationChloride ions75 → 95<50
Solvent recrystallization1-Methylimidazole90 → 98<100

Structural Validation Using Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the structure of 1-butyl-3-methylimidazolium (L)-lactate. ¹H NMR reveals distinct signals for the imidazolium ring (δ 7.4–7.6 ppm), butyl chain (δ 0.9–1.7 ppm), and lactate methyl group (δ 1.3 ppm). The absence of peaks at δ 2.5–3.5 ppm (characteristic of unreacted 1-methylimidazole) validates complete quaternization.

¹³C NMR further corroborates the lactate moiety, with carbonyl (δ 178 ppm) and hydroxyl-bearing (δ 68 ppm) carbons matching authentic standards. Two-dimensional correlation spectroscopy (COSY) confirms spatial proximity between the imidazolium N–H and lactate hydroxyl, supporting the proposed hydrogen-bonded structure.

Table 3: Key ¹H NMR Spectral Assignments

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Imidazolium C2–H7.55Singlet1.0
Butyl CH30.91Triplet3.0
Lactate CH31.32Doublet3.0

Dates

Modify: 2023-08-19

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